molecular formula C14H13ClO B6380770 2-Chloro-4-(3,5-dimethylphenyl)phenol CAS No. 1261897-17-9

2-Chloro-4-(3,5-dimethylphenyl)phenol

Cat. No.: B6380770
CAS No.: 1261897-17-9
M. Wt: 232.70 g/mol
InChI Key: GVCIACOGURTZHU-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,5-dimethylphenyl)phenol is an organic compound belonging to the class of phenols. It is characterized by the presence of a chlorine atom and two methyl groups attached to a phenyl ring. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics .

Properties

IUPAC Name

2-chloro-4-(3,5-dimethylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-9-5-10(2)7-12(6-9)11-3-4-14(16)13(15)8-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCIACOGURTZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685871
Record name 3-Chloro-3',5'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-17-9
Record name 3-Chloro-3',5'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3,5-dimethylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,5-dimethylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, boron reagents, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, pressures, and solvent systems to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2-Chloro-4-(3,5-dimethylphenyl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,5-dimethylphenyl)phenol involves its interaction with microbial cell membranes, leading to the disruption of membrane integrity and the inhibition of essential cellular processes. This results in the death of the microorganisms. The compound targets various molecular pathways involved in cell membrane synthesis and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(3,5-dimethylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its effectiveness as an antimicrobial agent and its versatility in various applications make it a valuable compound in scientific research and industry .

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